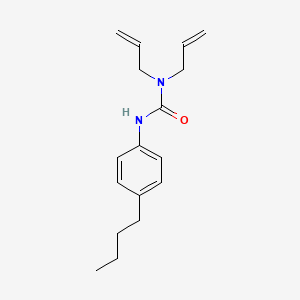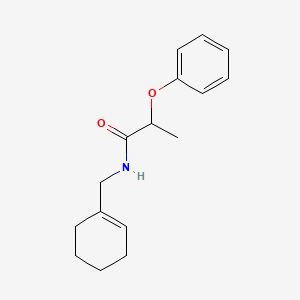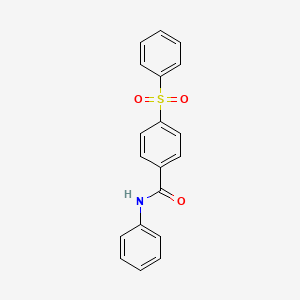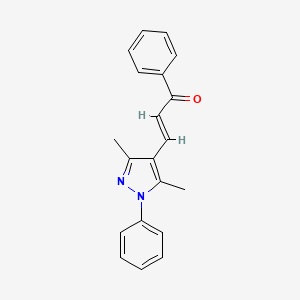
N,N-diallyl-N'-(4-butylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ureas are a class of organic compounds that contain a carbonyl group attached to two amine groups . They have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries .
Synthesis Analysis
A common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Molecular Structure Analysis
The molecular structure of ureas typically consists of a carbonyl group (C=O) and two amine groups (NH2). The specific structure of “N,N-diallyl-N’-(4-butylphenyl)urea” would likely involve two allyl groups and a 4-butylphenyl group attached to the nitrogen atoms of the urea .Chemical Reactions Analysis
Ureas can undergo a variety of chemical reactions. For instance, N,N-diallyl monomers can participate in radical polymerization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “N,N-diallyl-N’-(4-butylphenyl)urea” would depend on its specific structure. For example, the presence of the diallyl and 4-butylphenyl groups could influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-butylphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-7-8-15-9-11-16(12-10-15)18-17(20)19(13-5-2)14-6-3/h5-6,9-12H,2-4,7-8,13-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYXCVPHKAAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5439724.png)
![1-(4-fluorobenzoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5439729.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5439732.png)


![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5439756.png)
![4-(1-{[1-(methoxyacetyl)-3-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5439761.png)


![1-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5439794.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxy-2,3-dimethylphenyl)-1H-imidazole](/img/structure/B5439802.png)
